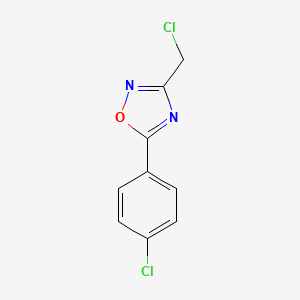

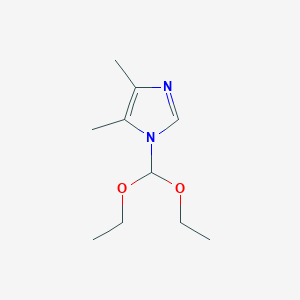

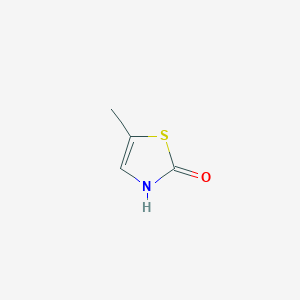

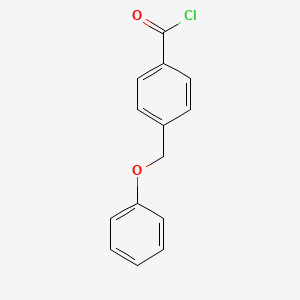

![molecular formula C17H26NP B1601552 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- CAS No. 540492-51-1](/img/structure/B1601552.png)

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-

Vue d'ensemble

Description

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-, also known as Pindolol, is a non-selective beta-adrenergic blocker used in the treatment of hypertension, angina pectoris, and arrhythmias. The chemical structure of Pindolol consists of an indole ring system with a beta-hydroxy group and a pindolol moiety.

Applications De Recherche Scientifique

Zwitterionic Hydrogenation Catalyst

The compound has been identified as a zwitterionic hydrogenation catalyst . Zwitterionic compounds are those that have both positive and negative charges, but are overall neutral. They can act as catalysts for hydrogenation, a chemical reaction that adds hydrogen (H2) to a molecule. This process is widely used in the petrochemical industry for the hydrogenation of unsaturated hydrocarbons (alkenes, alkynes) and in the food industry for the hydrogenation of vegetable oils.

Hydrosilylation Catalyst

In addition to hydrogenation, the compound can also act as a catalyst for hydrosilylation . Hydrosilylation, or the addition of silicon-hydrogen bonds to other functional groups, is a fundamental process in the production of silicones, which have a wide range of applications from sealants and adhesives to medical devices and cosmetics.

Hydroboration Catalyst

The compound is soluble in non-polar solvents and can act as a catalyst for hydroboration . Hydroboration involves the addition of borane (BH3) to unsaturated organic compounds, particularly alkenes and alkynes. The resulting organoboranes are useful intermediates in organic synthesis, as they can be converted into alcohols, amines, or other functional groups.

NMR Spectroscopy

The compound’s NMR spectroscopy data is available , suggesting it could be used in research involving Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful tool in determining the structure of organic compounds and studying molecular physics.

Potential Use in DNA Synthesis

While not directly linked to this specific compound, related phosphoramidite compounds are used as protecting reagents in DNA synthesis . They play an essential role in the conversion of protected ribonucleosides to phosphoramidites. This suggests potential research applications of this compound in the field of biochemistry or molecular biology.

Propriétés

IUPAC Name |

1-di(propan-2-yl)phosphanyl-N,N-dimethyl-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26NP/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6/h7-13,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHDIGXWRNPNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1C2=CC=CC=C2C=C1N(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478900 | |

| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |

CAS RN |

540492-51-1 | |

| Record name | 1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

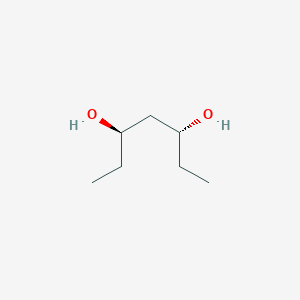

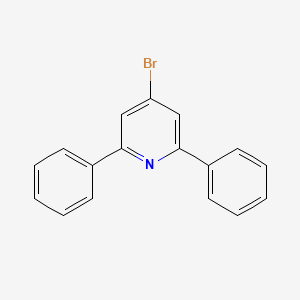

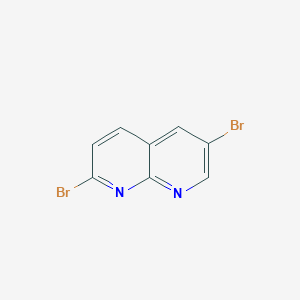

![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)